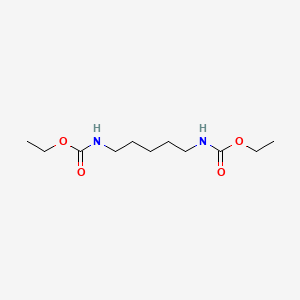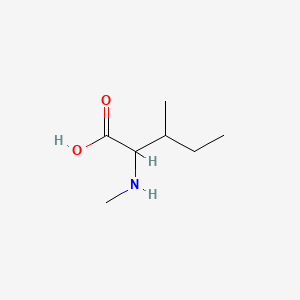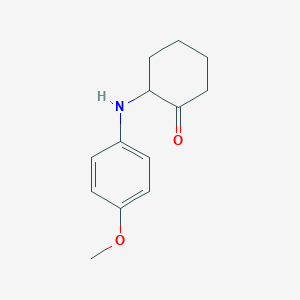
Butyric N2-(4-chlorophenyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyric N2-(4-chlorophenyl)hydrazide is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.681 g/mol It is a hydrazide derivative, which means it contains the functional group -CONHNH2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyric N2-(4-chlorophenyl)hydrazide typically involves the reaction of butyric acid with 4-chlorophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Butyric acid and 4-chlorophenylhydrazine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a dehydrating agent like thionyl chloride to facilitate the formation of the hydrazide bond.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation and crystallization to ensure the product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Butyric N2-(4-chlorophenyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazides .
Aplicaciones Científicas De Investigación
Butyric N2-(4-chlorophenyl)hydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Butyric N2-(4-chlorophenyl)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with target molecules, leading to the inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Butyric (2,6-dichlorobenzylidene)hydrazide
- 4-(N-(3-chlorophenyl)carbamoyl)butyric acid
- 4-chlorobenzoic N2-(4-chlorobenzyl)hydrazide
- 4-chlorobenzoic N2-(2-phenylacetyl)hydrazide
- 4-chlorobenzoic N2-(4-nitrophenyl)hydrazide
Uniqueness
Butyric N2-(4-chlorophenyl)hydrazide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its hydrazide group allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry and drug development .
Propiedades
Número CAS |
22207-29-0 |
|---|---|
Fórmula molecular |
C10H13ClN2O |
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
N'-(4-chlorophenyl)butanehydrazide |
InChI |
InChI=1S/C10H13ClN2O/c1-2-3-10(14)13-12-9-6-4-8(11)5-7-9/h4-7,12H,2-3H2,1H3,(H,13,14) |
Clave InChI |
AOUUNTQHCIVKOX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NNC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline](/img/structure/B11941815.png)



![Tricyclo[7.1.0.04,6]decane](/img/structure/B11941847.png)







